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Compound of Interest

Compound Name: (3R)-3-Bromooxolane

Cat. No.: B2704957 Get Quote

(3R)-3-Bromooxolane: A Comprehensive
Technical Guide
For Researchers, Scientists, and Drug Development Professionals

(3R)-3-Bromooxolane, also known as (3R)-3-bromotetrahydrofuran, is a chiral heterocyclic

compound of significant interest in organic synthesis and drug discovery. Its stereodefined

structure makes it a valuable building block for the synthesis of complex molecules with specific

biological activities. This guide provides an in-depth overview of its chemical structure,

stereochemistry, synthesis, and characterization.

Chemical Structure and Properties
(3R)-3-Bromooxolane is a five-membered heterocyclic ether with a bromine atom at the C3

position, conferring a chiral center. The "(3R)" designation specifies the absolute configuration

at this stereocenter according to the Cahn-Ingold-Prelog priority rules.

Table 1: General Properties of (3R)-3-Bromooxolane
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Property Value

IUPAC Name (3R)-3-bromooxolane

Synonyms (3R)-3-bromotetrahydrofuran

Molecular Formula C₄H₇BrO

Molecular Weight 151.00 g/mol

CAS Number 2200583-24-8

Appearance Colorless to light yellow liquid

Stereochemistry
The stereochemistry of (3R)-3-Bromooxolane is crucial for its application in asymmetric

synthesis. The "R" configuration at the C3 carbon dictates the spatial arrangement of the

bromine atom, which in turn influences the stereochemical outcome of reactions in which it

participates. The optical purity of (3R)-3-Bromooxolane is a critical parameter and is typically

determined by measuring its specific optical rotation.

Table 2: Stereochemical Data for (3R)-3-Bromooxolane

Parameter Value Conditions

Specific Optical Rotation ([α]D)
Data not available in searched

literature

Typically measured at 20-25

°C using the sodium D-line

(589 nm)

Note: Specific optical rotation is a key experimental value for characterizing chiral compounds.

While a specific value for (3R)-3-Bromooxolane was not found in the publicly available

literature searched, it is a critical parameter to be determined experimentally.

Synthesis of (3R)-3-Bromooxolane
The most common and stereospecific method for the synthesis of (3R)-3-Bromooxolane is

through the bromination of its corresponding chiral alcohol precursor, (R)-3-
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hydroxytetrahydrofuran. This reaction typically proceeds with inversion of configuration at the

stereocenter, although reaction conditions can be optimized to favor retention or inversion.

A general synthetic workflow is presented below:

Caption: Synthetic workflow for (3R)-3-Bromooxolane.

Experimental Protocol: Stereospecific Bromination of
(R)-3-Hydroxytetrahydrofuran
The following is a generalized experimental protocol based on common bromination reactions

of alcohols. Note: This is a representative protocol and should be optimized for specific

laboratory conditions and safety protocols.

Materials:

(R)-3-hydroxytetrahydrofuran

Triphenylphosphine (PPh₃)

Carbon tetrabromide (CBr₄)

Anhydrous Dichloromethane (DCM)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Hexane and Ethyl Acetate (for chromatography)

Procedure:

To a solution of (R)-3-hydroxytetrahydrofuran (1.0 eq) in anhydrous dichloromethane under

an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add triphenylphosphine (1.5 eq).
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Slowly add a solution of carbon tetrabromide (1.5 eq) in anhydrous dichloromethane to the

reaction mixture at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by the addition of a saturated aqueous solution of

sodium bicarbonate.

Separate the organic layer and extract the aqueous layer with dichloromethane.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl

acetate gradient to afford pure (3R)-3-Bromooxolane.

Spectroscopic Characterization
The structure and purity of (3R)-3-Bromooxolane are confirmed using spectroscopic methods,

primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: NMR Spectroscopic Data for 3-Bromooxolane (Racemic)

¹H NMR (Proton NMR) ¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm Assignment

Specific data for the (3R)-enantiomer is not

readily available in the searched literature. The

following represents expected regions for the

protons in the 3-bromotetrahydrofuran structure.

~4.5 - 4.2 H-3 (methine proton adjacent to Br)

~4.1 - 3.7
H-2, H-5 (protons on carbons adjacent to

oxygen)

~2.5 - 2.1 H-4 (protons on carbon adjacent to C-3)
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Note: The exact chemical shifts and coupling constants would need to be determined from the

actual spectra of the synthesized (3R)-3-Bromooxolane.

Applications in Drug Development
(3R)-3-Bromooxolane serves as a key chiral intermediate in the synthesis of various

pharmaceutical compounds. The tetrahydrofuran motif is present in numerous biologically

active molecules, and the defined stereochemistry at the C3 position is often critical for target

binding and efficacy. Its use allows for the introduction of a stereocenter early in a synthetic

route, which is an efficient strategy in the total synthesis of complex drug candidates.

Conclusion
(3R)-3-Bromooxolane is a valuable chiral building block with significant potential in synthetic

and medicinal chemistry. The stereospecific synthesis from its corresponding alcohol and its

subsequent characterization are crucial steps for its effective utilization. This guide provides a

foundational understanding for researchers and professionals working with this important

chemical entity. Further experimental investigation is required to establish a complete dataset

for the pure (3R)-enantiomer.

To cite this document: BenchChem. [(3R)-3-Bromooxolane chemical structure and
stereochemistry]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2704957#3r-3-bromooxolane-chemical-structure-
and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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